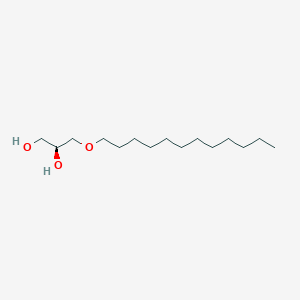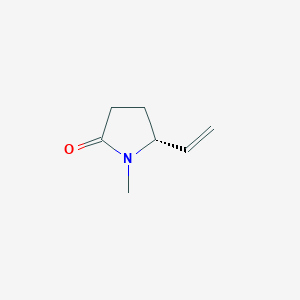
(S)-3-(dodecyloxy)propane-1,2-diol
Descripción general
Descripción
(S)-1-Dodecyl-glycerol is a chiral glycerol derivative with a long dodecyl (12-carbon) alkyl chain attached to the first carbon of the glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-dodecyl-glycerol typically involves the esterification of glycerol with dodecanoic acid, followed by selective reduction. One common method includes the use of dodecyl bromide and glycerol in the presence of a strong base like sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-1-dodecyl-glycerol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like palladium on carbon may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecyl alcohol.
Substitution: Formation of dodecyl halides.
Aplicaciones Científicas De Investigación
(S)-1-Dodecyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Acts as a lipid anchor in membrane protein studies and as a model compound in lipid metabolism research.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mecanismo De Acción
The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparación Con Compuestos Similares
1-Dodecanol: A similar compound with a hydroxyl group at the end of the dodecyl chain, but lacking the glycerol backbone.
Glycerol Monolaurate: Another glycerol derivative with a shorter lauryl (12-carbon) chain.
Uniqueness: (S)-1-Dodecyl-glycerol is unique due to its chiral nature and the presence of both a long alkyl chain and a glycerol backbone. This combination allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Propiedades
Número CAS |
99651-65-7 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
Clave InChI |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CO)O |
Sinónimos |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)





